![molecular formula C17H19N3O2 B5300358 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells.
Wirkmechanismus
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling in cancer cells. By blocking BTK, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile prevents the activation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to have immunomodulatory effects. Specifically, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to enhance the activity of natural killer cells, which are important immune cells that can recognize and kill cancer cells. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to reduce the production of inflammatory cytokines, which can contribute to the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has been extensively studied in preclinical models of cancer, which provides a strong basis for its potential use in clinical trials. However, one limitation of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile. One potential direction is to further explore its immunomodulatory effects, particularly in the context of combination therapy with other immunotherapies. Another direction is to investigate its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and schedule of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile in humans, as well as its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromobenzonitrile to form 2-(5-bromo-2-furyl)benzonitrile. This compound is then reacted with N-(2-chloroethyl)morpholine to yield 5-(2-chloroethyl)-2-(5-bromo-2-furyl)benzonitrile. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2-[5-[[2-(aminomethyl)morpholin-4-yl]methyl]furan-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-9-13-3-1-2-4-16(13)17-6-5-14(22-17)11-20-7-8-21-15(10-19)12-20/h1-6,15H,7-8,10-12,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFMIYBJTWFYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[2-(Aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.